molecular formula C7H11Cl2F3N2O B15312468 4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride CAS No. 2825005-64-7

4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride

Cat. No.: B15312468
CAS No.: 2825005-64-7
M. Wt: 267.07 g/mol
InChI Key: VSBNRFPTWBPQDA-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride is a piperazine derivative featuring a trifluoroethyl substituent at the 4-position of the piperazine ring, a carbonyl chloride group, and a hydrochloride counterion. This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging the trifluoroethyl group to enhance metabolic stability and lipophilicity in drug candidates .

Properties

CAS No.

2825005-64-7

Molecular Formula

C7H11Cl2F3N2O

Molecular Weight

267.07 g/mol

IUPAC Name

4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl chloride;hydrochloride

InChI

InChI=1S/C7H10ClF3N2O.ClH/c8-6(14)13-3-1-12(2-4-13)5-7(9,10)11;/h1-5H2;1H

InChI Key

VSBNRFPTWBPQDA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride typically involves the reaction of 1-(2,2,2-trifluoroethyl)piperazine with phosgene (carbonyl chloride) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction. The reaction mixture is maintained at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform

    Conditions: Inert atmosphere, low temperatures

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride involves its ability to react with various nucleophiles, leading to the formation of different functional groups. The trifluoroethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The carbonyl chloride group acts as a reactive site for nucleophilic attack, facilitating the formation of amides, esters, and other derivatives .

Comparison with Similar Compounds

Substituent Analysis

Key structural differences arise from substituents on the piperazine ring:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Target Compound 4-(2,2,2-Trifluoroethyl), 1-carbonylchloride, hydrochloride C₇H₁₀ClF₃N₂O Likely intermediate for protease inhibitors/antipsychotics
1-(2-(2-(Trifluoromethyl)phenyl)ethyl)piperazine dihydrochloride 2-(Trifluoromethyl)phenylethyl, dihydrochloride C₁₃H₁₉Cl₂F₃N₂ Antidepressant/antitumor applications (high lipophilicity)
1-(1-(4-Fluorophenyl)ethyl)piperazine dihydrochloride 4-Fluorophenylethyl, dihydrochloride C₁₂H₁₇Cl₂FN₂ Serotonin/dopamine receptor modulation
3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenylboronic acid hydrochloride 2-Hydroxyethyl, phenylboronic acid, hydrochloride C₁₄H₂₀BN₂O₄·HCl Suzuki coupling intermediate for drug discovery
Cetirizine Hydrochloride Diphenylmethyl, ethoxyacetic acid C₂₁H₂₅ClN₂O₃ Antihistamine (H1-receptor antagonist)

Notes:

  • The trifluoroethyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to hydroxyethyl or phenylboronic acid substituents .
  • The carbonyl chloride group increases reactivity, making the compound a versatile electrophile for amide/urea bond formation, unlike dihydrochloride salts in .

Physicochemical Properties

  • Solubility : Hydrochloride/dihydrochloride salts generally improve aqueous solubility. The target compound’s solubility in polar solvents (e.g., MeCN, DCM) is inferred from synthesis protocols in , though exact data are unavailable.
  • Stability : The carbonyl chloride group may render the compound moisture-sensitive, unlike stable boronic acids (e.g., ) or ester derivatives (e.g., ).

Pharmacological Relevance

Piperazine derivatives are pivotal in drug discovery:

  • Trifluoroethyl Group : Enhances blood-brain barrier penetration in CNS drugs (cf. ).
  • Carbonyl Chloride : Serves as a precursor for covalent inhibitors (e.g., protease inhibitors) .
  • Cetirizine Analogs : Highlight the role of bulky substituents (e.g., diphenylmethyl) in receptor selectivity .

Key Research Findings

  • Biological Activity : Trifluoroethyl-substituted piperazines show superior antifungal and antitumor activity compared to hydroxyethyl analogs, attributed to increased hydrophobicity and resistance to oxidative metabolism .
  • Reactivity : The carbonyl chloride group in the target compound enables rapid conjugation with amines, unlike dihydrochloride salts requiring deprotonation for reactivity .

Biological Activity

4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Properties

The compound belongs to the piperazine family, which is known for its diverse pharmacological properties. The presence of the trifluoroethyl group enhances lipophilicity and metabolic stability, while the carbonyl chloride moiety may facilitate interactions with biological targets.

PropertyValue
Molecular Formula C8H10ClF3N2O
Molecular Weight 229.63 g/mol
IUPAC Name 4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl chloride hydrochloride
Solubility Soluble in organic solvents

Anticancer Activity

Research indicates that piperazine derivatives often exhibit anticancer properties. A study on various piperazine derivatives revealed that modifications at specific positions significantly affect their cytotoxicity against cancer cell lines. For instance, compounds with a piperazine ring showed promising results against breast cancer (T47D) and leukemia (K562) cell lines .

The structure-activity relationship (SAR) suggests that the presence of halogenated substituents can enhance anticancer activity. In particular, compounds with trifluoromethyl groups have demonstrated increased potency due to their ability to interact favorably with target proteins involved in cancer progression.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The carbonyl chloride moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes.
  • Receptor Modulation : The trifluoroethyl group may enhance binding affinity to various receptors involved in cell signaling pathways.

Study on Anticancer Efficacy

In a recent study published in Pharmaceutical Research, derivatives of piperazine were tested for their anticancer activity against multiple cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.5 µM to 5 µM against T47D and K562 cells. Notably, the trifluoroethyl substitution significantly improved efficacy compared to non-fluorinated analogs .

In Vivo Studies

In vivo studies have shown that similar piperazine derivatives can reduce tumor growth in mouse models of breast cancer when administered at specific dosages. These findings suggest potential for further development into therapeutic agents .

4. Conclusion

The biological activity of this compound is promising, particularly in the realm of anticancer research. Its unique structural features contribute to its potential as a therapeutic agent. Future research should focus on detailed mechanistic studies and clinical trials to fully elucidate its therapeutic potential.

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